![molecular formula C21H23N7O B12302059 7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile is a complex organic compound with a molecular formula of C21H23N7O and a molecular weight of 389.463 g/mol. This compound is known for its potent and selective inhibition of FER tyrosine kinase, which has significant antitumor activity.
Vorbereitungsmethoden
The synthesis of 7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verschiedene funktionelle Gruppen in das Molekül einführen.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
7-[(2-Aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazin-8-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Seine Rolle als FER-Tyrosinkinase-Inhibitor macht es wertvoll für die Untersuchung von Zellsignalwegen und der Krebsbiologie.
Medizin: Aufgrund seiner Antitumoraktivität wird es auf potenzielle therapeutische Anwendungen in der Krebsbehandlung untersucht.
Industrie: Es kann bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt werden.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch die Hemmung der FER-Tyrosinkinase. Diese Hemmung stört wichtige Signalwege, die an Zellproliferation und -überleben beteiligt sind, was zu Antitumoreffekten führt. Zu den molekularen Zielstrukturen gehören die FER-Kinase selbst und nachgeschaltete Signalmoleküle, die am Wachstum und der Metastasierung von Krebszellen beteiligt sind.
Wissenschaftliche Forschungsanwendungen
7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its role as a FER tyrosine kinase inhibitor makes it valuable in studying cell signaling pathways and cancer biology.
Medicine: Due to its antitumor activity, it is being investigated for potential therapeutic applications in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of FER tyrosine kinase. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to antitumor effects. The molecular targets include the FER kinase itself and downstream signaling molecules involved in cancer cell growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören andere Pyridazinderivate und Tyrosinkinase-Inhibitoren. Im Vergleich zu diesen Verbindungen ist 7-[(2-Aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazin-8-carbonitril aufgrund seiner spezifischen Struktur und hohen Selektivität für die FER-Kinase einzigartig. Weitere ähnliche Verbindungen sind:
Imatinib: Ein Tyrosinkinase-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Dasatinib: Ein weiterer Tyrosinkinase-Inhibitor mit breiterer Aktivität.
Pyridazinderivate: Verschiedene Derivate mit unterschiedlichen Substituenten und biologischen Aktivitäten.
Die einzigartige Struktur und die selektive Hemmung dieser Verbindung machen sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C21H23N7O |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile |
InChI |
InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27) |
InChI-Schlüssel |
VFVLUXBYMUKJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



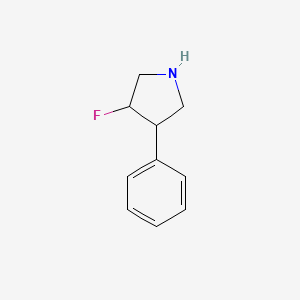
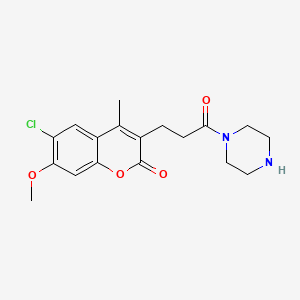
![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)


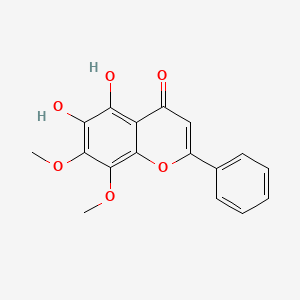
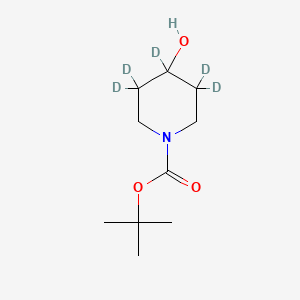
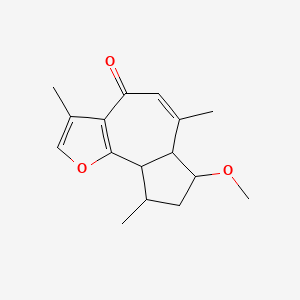
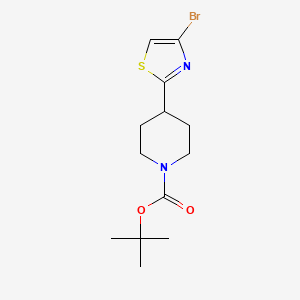
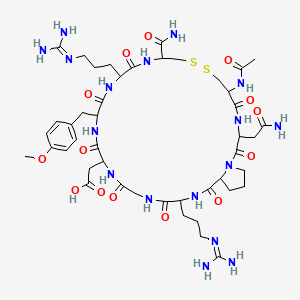

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
